molecular formula C18H18O3 B11845494 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one CAS No. 115898-73-2

1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one

Cat. No.: B11845494
CAS No.: 115898-73-2
M. Wt: 282.3 g/mol
InChI Key: YDTATDYYXUTOEQ-UHFFFAOYSA-N
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Description

1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone is a complex organic compound that features a unique structure combining an indane moiety with a methoxyphenyl group

Preparation Methods

The synthesis of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone can be compared with other similar compounds such as:

The uniqueness of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

115898-73-2

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]ethanone

InChI

InChI=1S/C18H18O3/c1-12(19)13-7-8-17(20-2)18(11-13)21-16-9-14-5-3-4-6-15(14)10-16/h3-8,11,16H,9-10H2,1-2H3

InChI Key

YDTATDYYXUTOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC2CC3=CC=CC=C3C2

Origin of Product

United States

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